molecular formula C9H8F3N3 B11886421 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11886421
M. Wt: 215.17 g/mol
InChI Key: USEIIOMSMSPOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. . Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the imidazo[1,2-a]pyridine core with the trifluoromethyl and methyl substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C9H8F3N3/c1-5-8(13)15-4-6(9(10,11)12)2-3-7(15)14-5/h2-4H,13H2,1H3

InChI Key

USEIIOMSMSPOEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)C(F)(F)F)N

Origin of Product

United States

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